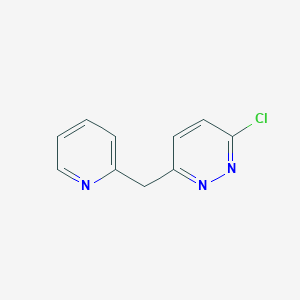

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

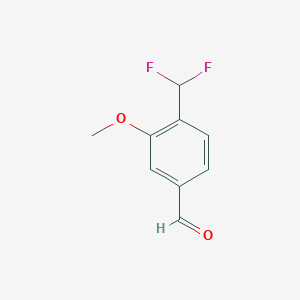

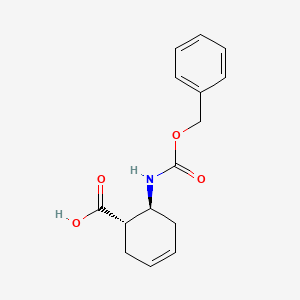

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is a chemical compound with the molecular formula C10H8ClN3. It has a molecular weight of 205.64 . This compound is used in diverse scientific research due to its intriguing properties.

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been widely studied in drug molecules . Various synthesis methods have been reported, including nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides .Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using the B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical and Chemical Properties Analysis

This compound is a solid compound with a density of 1.281 g/cm3 . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

1. Synthesis and Metal Coordination

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine and similar compounds are noted for their ability to coordinate with metals, particularly in forming gridlike metal complexes with copper(I) or silver(I) ions. This property is leveraged in various synthesis processes, including microwave-assisted synthesis, which has demonstrated efficiency in accelerating cycloaddition reactions that are crucial for synthesizing these compounds (Hoogenboom, Moore, & Schubert, 2006).

2. Corrosion Inhibition

Research has explored the use of this compound derivatives in corrosion inhibition. These compounds have been tested for their effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid environments. Studies indicate that these pyridazine derivatives are effective as mixed-type inhibitors, influencing both oxidative and reductive reactions in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).

3. Herbicidal Applications

The physiological activity of substituted pyridazines, including this compound, has been a topic of interest, particularly in relation to their potential as herbicides. Historical research has focused on the synthesis and evaluation of these compounds for their herbicidal properties, indicating their potential in agricultural applications (Tamura & Jojima, 1963).

4. Interaction with Biological Systems

Studies have also been conducted to explore the interaction of similar pyridazine compounds with central and mitochondrial benzodiazepine receptors. These investigations provide insights into the potential biological activities and pharmacological implications of these compounds (Barlin, Davies, & Harrison, 1997).

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is potentially harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

Mechanism of Action

- For example, inhibition of calcium ion influx affects platelet aggregation, which is essential for blood clotting .

- Pyridazinone’s effects are context-dependent:

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in reactions involving the inhibition of specific enzymes, which can alter the biochemical pathways within cells. For instance, this compound has been shown to interact with kinases, enzymes that play a crucial role in cell signaling and regulation . These interactions can lead to changes in the phosphorylation states of proteins, thereby affecting their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, it has been found to alter metabolic pathways, leading to changes in the levels of key metabolites and energy production within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, resulting in the downregulation of signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter the production of ATP and other key metabolites, impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific compartments or organelles within cells, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on cellular processes.

Properties

IUPAC Name |

3-chloro-6-(pyridin-2-ylmethyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXRKGLYLJRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423493 |

Source

|

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-81-0 |

Source

|

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)